molecular formula C12H10N2O B3250585 2-[(Furan-2-ylmethyl)amino]benzonitrile CAS No. 204078-98-8

2-[(Furan-2-ylmethyl)amino]benzonitrile

Cat. No.: B3250585
CAS No.: 204078-98-8
M. Wt: 198.22 g/mol
InChI Key: KUDSLEWSBLTGCG-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)amino]benzonitrile (CAS 204078-98-8) is a nitrile-substituted aromatic compound with a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol . This chemical features a benzonitrile core substituted with a furan-2-ylmethylamino group, making it a valuable building block in organic synthesis and medicinal chemistry research . It is typically supplied with a high purity level of 95% . As a versatile synthetic intermediate, it is primarily used in the research and development of novel chemical entities, including potential pharmaceutical compounds . The compound requires specific storage conditions to maintain stability, with recommendations for storage at -4°C for short-term (1-2 weeks) or -20°C for long-term preservation (1-2 years) . Researchers utilize this compound strictly for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-8-10-4-1-2-6-12(10)14-9-11-5-3-7-15-11/h1-7,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDSLEWSBLTGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes and Reaction Conditions

The creation of the C-N bond between the benzonitrile (B105546) and furan (B31954) moieties is the key step in the synthesis of the title compound. Established methods for forming such bonds are adaptable for this specific target.

Condensation Reactions for Primary Synthesis

A fundamental approach to synthesizing 2-[(Furan-2-ylmethyl)amino]benzonitrile involves a two-step condensation-reduction sequence. The initial step is the condensation of 2-aminobenzonitrile (B23959) with furan-2-carbaldehyde (furfural). This reaction, typically carried out under acidic or basic catalysis, forms an imine intermediate, specifically (E)-2-{[(furan-2-yl)methylene]amino}benzonitrile.

The subsequent step is the reduction of this imine to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) being a common and cost-effective choice. The reduction is typically performed in a protic solvent like methanol (B129727).

Table 1: Two-Step Condensation-Reduction Synthesis

Step Reactants Reagents Solvent Product
1. Condensation 2-Aminobenzonitrile, Furan-2-carbaldehyde Catalytic Acid (e.g., p-TsOH) Toluene (E)-2-{[(Furan-2-yl)methylene]amino}benzonitrile

Reductive Amination Strategies

The reaction proceeds through the formation of an iminium ion, which is then rapidly reduced by the hydride reagent. youtube.com The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaCNBH₃) are also effective, particularly under mildly acidic conditions (pH 6-7), but are highly toxic. harvard.edu

Microwave-Assisted Synthesis Protocols

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) can be applied to the synthesis of this compound. Microwave irradiation can significantly enhance the rate of both the imine formation and the reduction steps in reductive amination. nih.govorganic-chemistry.orgnih.govclockss.org The use of a sealed vessel allows for temperatures to exceed the boiling point of the solvent, leading to dramatic reductions in reaction time, often from hours to minutes. organic-chemistry.orgclockss.org

A typical microwave-assisted protocol would involve mixing 2-aminobenzonitrile, furan-2-carbaldehyde, and a suitable reducing agent in a microwave-transparent solvent and irradiating the mixture for a short period. clockss.org This technique is especially valuable for the rapid generation of compound libraries for screening purposes. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Reductive Amination

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours 5-30 minutes organic-chemistry.orgclockss.org
Temperature Reflux temperature of solvent Can exceed solvent boiling point
Yield Moderate to good Often higher nih.gov

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a powerful methodology for the preparation of this compound, particularly when generating derivatives or a library of related compounds. This approach involves attaching one of the reactants to a solid support (resin), carrying out the reaction, and then cleaving the final product from the resin. nih.govnih.gov

One possible strategy would be to immobilize 2-aminobenzonitrile onto a suitable resin, such as a Wang or 2-chlorotrityl chloride resin. uci.edu The resin-bound amine could then be reacted with an excess of furan-2-carbaldehyde and a reducing agent in solution. After the reaction is complete, thorough washing of the resin removes all excess reagents and by-products. uci.edu The final product, this compound, is then cleaved from the resin using an appropriate acid, such as trifluoroacetic acid (TFA). The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is also being explored in solid-phase synthesis to reduce environmental impact. bohrium.com

Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and stoichiometry is crucial.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can have a profound impact on the outcome of the synthesis of this compound, particularly in reductive amination reactions. The solvent must be capable of dissolving the reactants and reagents but should not react with them.

In reductive amination, aprotic solvents are generally preferred. Dichloroethane (DCE) and tetrahydrofuran (B95107) (THF) are commonly used. Acetonitrile has also been shown to be an effective solvent in some solid-phase applications. researchgate.net The polarity of the solvent can influence the rate of imine formation and the stability of the iminium ion intermediate. In some cases, the use of specific solvents can inhibit the formation of by-products. For instance, using ethyl acetate (B1210297) as a solvent has been noted to inhibit the formation of tertiary amine by-products in the reductive amination of furfural (B47365) with aniline. mdpi.com The use of protic solvents like methanol can be effective with certain reducing agents like NaBH₄, but may lead to competitive reduction of the aldehyde if a less selective reagent is used. harvard.edu

Table 3: Hypothetical Solvent Screen for the Reductive Amination Synthesis of this compound

Solvent Dielectric Constant (approx.) Expected Observations Hypothetical Yield (%)
Dichloroethane (DCE) 10.4 Good solubility, standard for NaBH(OAc)₃ reactions. harvard.edu 85
Tetrahydrofuran (THF) 7.6 Common aprotic solvent, good for many hydride reductions. 80
Acetonitrile 37.5 More polar, may accelerate imine formation. researchgate.net 82
Methanol 32.7 Protic, suitable for NaBH₄ but potential for aldehyde reduction. harvard.edu 65
Ethyl Acetate 6.0 Less polar, may suppress over-alkylation. mdpi.com 75

Catalytic Systems in Synthesis

The synthesis of this compound can be theoretically achieved through several synthetic routes, with the most probable being the reductive amination of furfural with 2-aminobenzonitrile or the N-alkylation of 2-aminobenzonitrile with a furan-2-ylmethyl halide. The choice of catalyst is paramount in these transformations, dictating the reaction's efficiency, selectivity, and environmental impact.

One of the primary methods for synthesizing the key intermediate, furfurylamine (B118560), is the reductive amination of furfural. This process has been extensively studied with a variety of catalytic systems. nih.govresearchgate.net Both precious and non-precious metal catalysts have shown efficacy. For instance, ruthenium-based catalysts, such as Ru/Al₂O₃, have demonstrated high selectivity for furfurylamine, achieving yields of approximately 92% under optimized conditions. rsc.org Nickel-based catalysts, like those derived from nickel phyllosilicate precursors, also offer a cost-effective alternative, with studies showing high furfurylamine yields and effective suppression of side reactions. rsc.org

Another plausible route involves the direct coupling of 2-aminobenzonitrile with a suitable furan-2-ylmethyl precursor. In related N-alkylation reactions, palladium catalysts are often employed. While specific examples for this exact transformation are not prevalent in the literature, the general principles of palladium-catalyzed N-arylation and N-alkylation suggest its potential applicability.

The table below summarizes various catalytic systems used in the synthesis of furfurylamine, a key precursor, which informs the potential catalytic approaches for the target compound.

CatalystSubstrateProductYield (%)Reference
Rh/Al₂O₃Furfural and AmmoniaFurfurylamine~92% rsc.org
Ni/SiO₂ (Pimelite)Furfural and AmmoniaFurfurylamine94.2% rsc.org
Ru-PVP/HAPFurfural and AmmoniaFurfurylamineup to 60% researchgate.net
CuAlOx5-Hydroxymethylfurfural and Primary AminesN-Substituted 5-(hydroxymethyl)-2-furfuryl aminesup to 98% nih.gov

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of this compound are significantly influenced by temperature and pressure, particularly in the context of reductive amination of furfural.

Temperature: In the reductive amination of furfural, temperature plays a critical role. For example, with a Rh/Al₂O₃ catalyst, a reaction temperature of 80°C was found to be optimal for achieving high selectivity towards furfurylamine within a 2-hour timeframe. rsc.org Similarly, for nickel-based catalysts, a temperature of 90°C was employed to achieve a high yield of 94.2%. rsc.org Increasing the temperature can enhance the reaction rate but may also lead to the formation of undesired by-products through competing reaction pathways.

Pressure: Hydrogen pressure is another crucial parameter in reductive amination processes. In the synthesis of furfurylamine using a Rh/Al₂O₃ catalyst, the optimization of hydrogen pressure was shown to be critical for high selectivity. rsc.org For Ru-PVP/HAP catalyzed reactions, increasing the hydrogen pressure from 2.5 atm to 4.0 atm led to an increased yield of furfurylamine. researchgate.net The pressure of the system directly affects the concentration of dissolved hydrogen, which is a key reactant in the hydrogenation step of the reductive amination.

The following table illustrates the influence of temperature and pressure on the yield of furfurylamine in a specific catalytic system.

CatalystTemperature (°C)H₂ Pressure (atm)Yield (%)Reference
Ru-PVP/HAPNot specified2.550 researchgate.net
Ru-PVP/HAPNot specified4.0~60 researchgate.net
Rh/Al₂O₃80Optimized~92 rsc.org
Ni/SiO₂90Not specified94.2 rsc.org

Purification and Characterization Techniques in Synthesis Development

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. Standard laboratory techniques are typically employed for this purpose.

Purification: Column chromatography is a common method for purifying N-substituted anilines and related compounds. beilstein-journals.org A silica (B1680970) gel stationary phase with a gradient of solvents, such as petroleum ether and ethyl acetate, can effectively separate the desired product from unreacted starting materials and by-products. beilstein-journals.org Recrystallization from a suitable solvent system is another effective technique for obtaining highly pure crystalline material, assuming the compound is a solid at room temperature. The choice of solvent is critical and is often determined empirically.

Characterization: A suite of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. For the target compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the furan ring, the methylene (B1212753) bridge, and the substituted benzene (B151609) ring. rsc.orgresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would include the N-H stretch of the secondary amine, the C≡N stretch of the nitrile group, and the C-O-C stretch of the furan ring. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. nist.gov

Chemical Reactivity and Transformational Studies

Oxidation Reactions of the Furan (B31954) Moiety

The furan ring is susceptible to various oxidative transformations, which can lead to a range of products depending on the oxidant and reaction conditions.

Formation of Furan-2-carboxylic Acid Derivatives

Theoretically, the furan moiety in "2-[(Furan-2-ylmethyl)amino]benzonitrile" could be oxidized to a furan-2-carboxylic acid derivative. However, no specific experimental data for this transformation on the title compound has been reported. In related furan derivatives, oxidation can sometimes be achieved, although the furan ring is also prone to oxidative cleavage. For instance, the oxidation of furfural (B47365), a related furan aldehyde, can yield furoic acid. The specific conditions required to selectively oxidize the furan ring in "this compound" without affecting the amino or nitrile groups would need to be experimentally determined.

Due to the lack of specific research on "this compound," a data table for this reaction cannot be generated.

Reduction Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be reduced to a primary amine.

Conversion to Benzylamine (B48309) Analogues

The reduction of the nitrile group in "this compound" would theoretically yield the corresponding benzylamine analogue, {2-[(Furan-2-ylmethyl)amino]phenyl}methanamine. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. While these are standard methods for nitrile reduction, their application to "this compound" has not been documented. The chemoselectivity of such a reduction would be a key consideration, particularly to avoid reduction of the furan ring under catalytic hydrogenation conditions.

A data table for this specific conversion is not available due to the absence of published experimental results.

Substitution Reactions on the Benzonitrile (B105546) Core

The benzonitrile ring can undergo electrophilic aromatic substitution, and the amino group can participate in various substitution reactions.

Alkylation and Acylation Strategies

The secondary amine in "this compound" is a nucleophilic site and could theoretically undergo N-alkylation or N-acylation. Alkylation with an alkyl halide in the presence of a base would be expected to introduce an alkyl group on the nitrogen atom. Similarly, acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative. The ortho-cyano group might influence the reactivity of the amino group through electronic effects. However, no specific examples of alkylation or acylation of "this compound" have been reported in the scientific literature.

Consequently, a data table detailing these reactions cannot be provided.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions on the benzonitrile ring would be directed by the existing substituents. The amino group is an ortho, para-director, while the nitrile group is a meta-director. Their combined influence would need to be considered in any potential electrophilic aromatic substitution reactions. Stereoselectivity would be a factor in reactions that create new chiral centers, for instance, if the furan ring were to undergo a reaction that breaks its planarity.

Without any documented reactions, a discussion of the regioselectivity and stereoselectivity for "this compound" remains purely theoretical.

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Analysis

The FTIR spectrum of compounds containing similar functional groups provides insight into the expected vibrational modes for 2-[(Furan-2-ylmethyl)amino]benzonitrile. For a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations at the B3LYP/6-31G(d,p) level have been used to predict vibrational frequencies. researchgate.net For this compound, characteristic bands would be anticipated for the N-H stretching, C≡N (nitrile) stretching, and vibrations associated with the furan (B31954) and benzene (B151609) rings.

Key expected FTIR absorptions include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.

C-H Stretching: Aromatic and furan C-H stretching vibrations typically appear above 3000 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.

C=C Stretching: Aromatic and furan ring C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: This vibration is expected in the 1250-1350 cm⁻¹ range.

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H Stretch3300-3500
Aromatic C-H Stretch>3000
Nitrile (C≡N) Stretch2220-2260
Aromatic C=C Stretch1400-1600
Furan Ring Vibrations~1500, ~1015
C-N Stretch1250-1350

FT-Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds. In the case of this compound, the C≡N stretching vibration would also be prominent in the Raman spectrum. Studies on analogous molecules like 2-amino-4-methyl benzonitrile (B105546) have utilized FT-Raman spectroscopy alongside FTIR for a comprehensive vibrational analysis. sigmaaldrich.cn The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the FTIR spectrum.

To accurately assign the observed vibrational bands to specific molecular motions, a Total Energy Distribution (TED) analysis is often performed. This computational method quantifies the contribution of different internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration. For the related furosemide (B1674285) molecule (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid), TED analysis was crucial for the complete assignment of its fundamental vibrations based on experimental and theoretical data. researchgate.net A similar approach for this compound would allow for unambiguous assignment of its FTIR and FT-Raman spectra. researchgate.netsigmaaldrich.cn

Electronic Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π-π* transitions within the benzonitrile and furan aromatic systems, as well as n-π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms.

In a study of a similar compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the UV-Visible spectrum was recorded in the 200–400 nm range, and the electronic properties, such as HOMO and LUMO energies, were determined using a Time-Dependent DFT approach. researchgate.net The observed electronic transitions are typically assigned based on calculations that model the excitation from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied molecular orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). For Schiff base derivatives of benzonitrile, HOMO-to-LUMO excitations have been identified as π-π* transitions. nih.gov

Transition Type Expected Wavelength Range (nm) Involved Orbitals
π → π200-350Aromatic and Furan Rings, Nitrile Group
n → π300-400Nitrogen (amine), Oxygen (furan)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra would provide definitive evidence for the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzonitrile ring, the furan ring, the methylene (B1212753) bridge (-CH₂-), and the amine proton (-NH-). The aromatic protons would appear as multiplets in the downfield region (typically δ 6.5-8.0 ppm). The furan protons would also resonate in the aromatic region but with characteristic chemical shifts and coupling patterns. The methylene protons would likely appear as a doublet, coupled to the NH proton, and the NH proton itself would likely be a broad singlet or a triplet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The nitrile carbon (C≡N) is expected to appear in the δ 115-125 ppm range. The carbons of the benzene and furan rings would resonate in the aromatic region (δ 100-150 ppm). The methylene carbon would be found in the more upfield region.

While specific experimental NMR data for this compound is not widely published, data for related structures such as N-(furan-2-ylmethyl)aniline and various substituted benzonitriles can be used to predict the approximate chemical shifts. rsc.orgchemicalbook.com

Proton (¹H) NMR Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. The ¹H NMR spectrum of this compound reveals characteristic signals for each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons, providing valuable information about the different molecular fragments.

The aromatic protons on the benzonitrile ring typically appear as a complex multiplet in the downfield region, a result of their varied electronic densities due to the presence of both the amino and cyano substituents. The protons of the furan ring also resonate in the aromatic region but can be distinguished based on their characteristic coupling patterns and chemical shifts. The methylene protons of the linker (-CH₂-) are expected to appear as a distinct singlet or a doublet if coupled to the adjacent NH proton. The proton of the secondary amine (-NH-) often presents as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (Benzonitrile)Specific values not availableMultipletNot applicable
Furan RingSpecific values not availableMultipletNot applicable
-CH₂- (Methylene)Specific values not availableSinglet/DoubletNot applicable
-NH- (Amine)Specific values not availableBroad SingletNot applicable

Note: Specific, experimentally verified chemical shift values and coupling constants for this compound are not available in the public domain and would require experimental determination.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the nitrile group (-C≡N) is particularly noteworthy, typically resonating in the downfield region of the spectrum (around 115-125 ppm). The aromatic carbons of the benzonitrile and furan rings appear in the approximate range of 100-150 ppm, with their precise shifts determined by the electronic effects of their substituents. The carbon atom of the methylene linker (-CH₂-) will be found in the aliphatic region of the spectrum, at a significantly more upfield position compared to the aromatic carbons.

Carbon Assignment Chemical Shift (δ, ppm)
-C≡N (Nitrile)Approx. 115-125
Aromatic (Benzonitrile)Approx. 100-150
Furan RingApprox. 100-150
-CH₂- (Methylene)Approx. 40-50

Note: The chemical shift values provided are approximate ranges based on typical values for similar functional groups. Precise experimental data for this compound is not publicly available.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

X-ray Diffraction (XRD) crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the solid state.

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in the primary scientific literature. Therefore, specific crystallographic data such as unit cell dimensions, space group, and detailed intramolecular geometry are not available.

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₀N₂O), the molecular weight can be calculated from the atomic weights of its constituent atoms. The high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to this exact mass, confirming the elemental composition.

Under electron impact (EI) or other ionization methods, the molecule will fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can aid in structural confirmation. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable furfuryl cation or a 2-aminobenzonitrile (B23959) radical cation. The stability of the furan and benzonitrile rings would influence the observed fragments.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Applications

DFT calculations, particularly using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with various basis sets like 6-31G(d,p), are widely employed to investigate the properties of furan (B31954) and benzonitrile (B105546) derivatives. researchgate.netscispace.com This methodology has proven effective in providing a reliable description of molecular geometries, vibrational spectra, and electronic characteristics. nih.govresearchgate.net

Geometry Optimization and Molecular Conformation Analysis

Geometry optimization is a fundamental computational step to determine the minimum energy structure of a molecule. For compounds containing flexible linkages, such as the bond between the amino nitrogen and the furan-2-ylmethyl group, conformational analysis is essential to identify the most stable arrangement of atoms.

DFT calculations predict the three-dimensional coordinates of each atom, from which key structural parameters like bond lengths, bond angles, and dihedral angles can be derived. researchgate.net In a related molecule, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, DFT calculations showed that substitutions on the aromatic ring can lead to minor changes in bond angles. researchgate.net Studies on similar structures, like N-benzyl-N-(furan-2-ylmethyl)acetamide, reveal the presence of multiple stable conformations due to rotational equilibria, which can be predicted with high accuracy using DFT. researchgate.net The furan ring is typically found to be planar, while the benzonitrile ring may exhibit slight deviations depending on substituent effects and intermolecular interactions. openaccesspub.orgmit.edu

Table 1: Selected Optimized Geometrical Parameters (Calculated).
ParameterBond/AngleCalculated Value (Exemplar)
Bond Length (Å)C≡N~1.15 Å
Bond Length (Å)C-NH~1.37 Å
Bond Length (Å)Furan C-O~1.36 Å
Bond Angle (°)Benzene-C-C≡N~178°
Bond Angle (°)C-N-C~125°

Note: The values are illustrative, based on DFT calculations of structurally similar molecules.

Harmonic Vibrational Frequency Calculations

Theoretical vibrational analysis is performed on the optimized molecular structure to predict the frequencies of fundamental vibrational modes. researchgate.net These calculations are instrumental in assigning experimental infrared (IR) and Raman spectra. DFT methods, such as B3LYP, can compute the harmonic vibrational frequencies, which are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

For 2-[(Furan-2-ylmethyl)amino]benzonitrile, characteristic vibrations would include the C≡N stretching of the nitrile group, N-H stretching of the secondary amine, C-H stretching modes of the aromatic and furan rings, and various bending and ring deformation modes. globalresearchonline.net In a study of a similar furosemide (B1674285) molecule, all 90 fundamental vibrations were calculated, and assignments were made based on the Total Energy Distribution (TED). scispace.com

Table 2: Predicted Harmonic Vibrational Frequencies for Key Functional Groups.
Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch~3400-3500 cm⁻¹
Aromatic C-H Stretch~3000-3100 cm⁻¹
Furan C-H Stretch~3120-3150 cm⁻¹
C≡N Stretch~2230-2250 cm⁻¹
C=C Ring Stretch~1500-1600 cm⁻¹

Note: Frequencies are typical values from DFT calculations on related structures. researchgate.netglobalresearchonline.net

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, including the nuclear magnetic resonance (NMR) chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). globalresearchonline.net

Theoretical predictions of chemical shifts for this compound would identify distinct signals for the protons and carbons in the furan ring, the benzonitrile moiety, and the methylene (B1212753) bridge. researchgate.netglobalresearchonline.net These calculated values are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure. For instance, calculations on furan derivatives show that the chemical environment, such as the presence of methyl groups, influences the shielding of ring protons. globalresearchonline.net

Table 3: Predicted ¹H and ¹³C Chemical Shifts (ppm) for Representative Atoms.
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Benzonitrile (C-CN)-~110 ppm
Benzonitrile (CN)-~118 ppm
Benzonitrile (C-NH)-~150 ppm
Furan (C-O)~7.4 ppm~143 ppm
Furan (CH)~6.3-6.4 ppm~108-111 ppm
Methylene (-CH₂-)~4.5 ppm~40 ppm
Amine (-NH-)~5.0-6.0 ppm-

Note: Values are illustrative based on GIAO-DFT calculations for similar molecular fragments. researchgate.netglobalresearchonline.net

Electronic Structure Analysis (HOMO-LUMO Energetics, Energy Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO energy (E_HOMO) is related to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron. scirp.org

The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), is a critical parameter that indicates the molecule's kinetic stability and the likelihood of intramolecular charge transfer. irjweb.comajchem-a.com A small energy gap suggests that the molecule is more reactive and that charge transfer can occur easily, which is often associated with enhanced bioactivity. scirp.orgniscpr.res.in DFT calculations for furan and benzonitrile-containing compounds consistently show that the HOMO and LUMO are typically delocalized over the π-systems of the aromatic rings. nih.gov

Table 4: Calculated HOMO-LUMO Energies and Energy Gap.
ParameterCalculated Value (eV)
E_HOMO-6.2 eV
E_LUMO-1.5 eV
Energy Gap (ΔE)4.7 eV

Note: Values are representative based on DFT/B3LYP calculations for related structures like furosemide. researchgate.netscispace.com

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β₀) is a measure of a molecule's non-linear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. This property is highly dependent on intramolecular charge transfer, which can be enhanced by the presence of electron donor and acceptor groups connected by a π-conjugated system.

DFT calculations are a reliable method for computing the components of the hyperpolarizability tensor (β_x, β_y, β_z) and the total molecular hyperpolarizability. For the related furosemide molecule, the calculated first-order hyperpolarizability was found to be significantly larger than that of urea, a prototypical NLO material, indicating a substantial NLO response. researchgate.netscispace.com This is attributed to the charge transfer occurring within the molecule.

Table 5: Calculated First-Order Hyperpolarizability Components.
ComponentValue (10⁻³⁰ esu)
β_xxx10.15
β_xyy-1.87
β_xzz-0.45
β_total (β₀)12.58

Note: Values are taken from the DFT study of the closely related furosemide molecule. researchgate.net

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. uni-muenchen.dewikipedia.org This analysis provides insight into the charge distribution and identifies electrophilic and nucleophilic sites within the molecule. analis.com.my

Table 6: Calculated Mulliken Atomic Charges for Key Atoms.
AtomCharge (e)
Furan Oxygen (O)-0.25 to -0.35
Amine Nitrogen (N)-0.50 to -0.60
Nitrile Nitrogen (N)-0.20 to -0.30
Amine Hydrogen (H)+0.30 to +0.40
Benzonitrile Carbon (C-NH)+0.15 to +0.25

Note: Charge ranges are illustrative, based on Mulliken analysis of similar compounds. researchgate.netresearchgate.net

Thermodynamic Properties Estimation

PropertyDescriptionRelevance
Enthalpy (H) A measure of the total energy of a thermodynamic system.Indicates the energy content and potential for heat release during reactions.
Entropy (S) A measure of the randomness or disorder of a system.Influences the spontaneity of chemical processes.
Gibbs Free Energy (G) The energy available to do useful work.Determines the spontaneity of a reaction at constant temperature and pressure.
Ionization Potential (I) The minimum energy required to remove an electron from a molecule.Relates to the molecule's ability to act as an electron donor.
Electron Affinity (A) The energy released when an electron is added to a molecule.Relates to the molecule's ability to act as an electron acceptor.
Chemical Hardness (η) A measure of the resistance to a change in electron distribution.Harder molecules have a larger HOMO-LUMO gap and are generally less reactive. nih.gov
Chemical Softness (S) The reciprocal of chemical hardness.Softer molecules are generally more reactive. nih.gov

This table describes key thermodynamic and reactivity parameters typically estimated through computational chemistry.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules, providing insights into their absorption and emission spectra. researchgate.netresearchgate.netglobalresearchonline.net For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*).

A study on 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid utilized the TD-DFT/B3LYP/6-31G(d,p) method to determine its electronic properties, including HOMO and LUMO energies, which are crucial for understanding its UV-Visible spectrum. researchgate.net Research on other furan-containing aromatic compounds and aminobenzonitriles also demonstrates the utility of TD-DFT in characterizing their excited states. researchgate.netglobalresearchonline.netnih.gov For example, in a study of furan, TD-DFT was used to investigate the low-lying excited singlet states and their vibronic coupling, which is responsible for ultrafast internal conversion processes. nih.gov

Analysis of the HOMO and LUMO provides information about the electron-donating and accepting capabilities of the molecule. nih.gov For a related Schiff base, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a HOMO-to-LUMO excitation was identified as a π–π* transition. nih.gov Similar analyses for this compound would likely reveal transitions involving the π systems of the furan and benzonitrile rings.

ParameterDescriptionSignificance
Excitation Energy The energy difference between the ground state and an excited state.Corresponds to the wavelength of light absorbed by the molecule.
Oscillator Strength (f) A dimensionless quantity that expresses the strength of an electronic transition.Determines the intensity of an absorption band in the UV-Vis spectrum.
HOMO Highest Occupied Molecular Orbital.Represents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular Orbital.Represents the ability to accept an electron.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. nih.gov

This table outlines key parameters obtained from TD-DFT calculations for characterizing electronic excited states.

Computational Studies on Reaction Pathways and Mechanisms

Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions, including the prediction of transition state energies and the understanding of regioselectivity.

For the synthesis of this compound, which can be formed via the reductive amination of furan-2-carbaldehyde with 2-aminobenzonitrile (B23959), computational methods can be used to model the reaction pathway and calculate the activation energies of the transition states. While specific studies on this exact reaction are not available, research on similar reactions provides a framework. For instance, the direct reductive amination of 2,5-diformylfuran has been studied, highlighting the complexity of such reactions. scirp.org Computational investigations into the reaction of CO2 with 2-aminobenzonitrile to form quinazoline-2,4(1H,3H)-dione have also been performed, demonstrating the utility of DFT in mapping out reaction mechanisms. researchgate.net

Regioselectivity is a critical aspect of many chemical reactions involving substituted aromatic rings. In the case of reactions involving 2-aminobenzonitrile, the presence of two different nucleophilic nitrogen atoms (the amino group and the nitrile group) can lead to different products. Computational studies on the reactions of 2-aminobenzothiazoles and 2-aminobenzimidazoles with enaminonitriles have shown that the regioselectivity of the initial attack (endocyclic ring nitrogen vs. exocyclic amino group) can be rationalized and is often dependent on the reaction medium (acidic vs. basic/neutral). dntb.gov.uaresearchgate.net Similar computational approaches could be applied to predict and understand the regioselectivity in the synthesis and subsequent reactions of this compound.

The electronic properties and reactivity of the this compound scaffold can be tuned by introducing different substituents on either the furan or the benzonitrile ring. Computational studies are instrumental in understanding these substituent effects. For example, a study on benzothiazole (B30560) derivatives with electron-donating (-CH3) and electron-withdrawing (-NO2) groups on a furan ring demonstrated that these substituents significantly alter the HOMO and LUMO energy levels, thereby affecting the electronic and charge transport properties. mdpi.com Specifically, the electron-withdrawing -NO2 group was found to lower both HOMO and LUMO energies, reducing the energy gap. mdpi.com

Similarly, investigations into substituted aminobenzonitriles have shown how substituents influence properties like proton affinity. researchgate.net Theoretical studies on furan derivatives have also explored how substituents affect their vibrational spectra and electronic transitions. globalresearchonline.net These findings suggest that the reactivity and protonation behavior of this compound could be systematically modified and predicted through computational analysis of various substituted analogues.

Cheminformatics and Molecular Descriptors in Theoretical Studies

Cheminformatics employs computational methods to analyze chemical data, and molecular descriptors are numerical values that encode information about the chemical structure. These descriptors are widely used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to predict the properties and biological activities of compounds.

For furan derivatives, QSPR models have been developed to predict their performance as corrosion inhibitors, using molecular descriptors calculated through DFT. digitaloceanspaces.com These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), structural (e.g., molecular weight, surface area), or lipophilic. digitaloceanspaces.com A study on 2-amino-4-chlorobenzonitrile (B1265954) calculated various intrinsic molecular characteristics to assess its potential in applications like corrosion inhibition and biological activities. analis.com.my The analysis of such descriptors for this compound and its derivatives could provide valuable predictions of their physicochemical properties and potential applications. slideshare.netnih.govnih.gov

Descriptor TypeExamplesApplication
Electronic HOMO/LUMO energies, Dipole moment, Mulliken chargesPredicting reactivity, polarity, and intermolecular interactions. researchgate.netdigitaloceanspaces.comanalis.com.my
Structural Molecular Weight, Molar Volume, Surface Area, OvalityCorrelating with physical properties like boiling point, density, and solubility. mdpi.com
Topological Connectivity indices, Wiener indexCapturing information about the branching and connectivity of the molecular graph.
Lipophilic LogPPredicting the distribution of a compound between aqueous and lipid phases, relevant for bioavailability.

This table categorizes common molecular descriptors and their applications in cheminformatics.

Computational Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are instrumental in the fields of quantitative structure-activity relationships (QSAR), drug design, and materials science for predicting the physicochemical properties and biological activity of chemical compounds. For this compound, key molecular descriptors have been calculated to understand its structural and pharmacokinetic characteristics.

These descriptors, including Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), the count of hydrogen bond acceptors and donors, and the number of rotatable bonds, provide a profile of the molecule's size, polarity, and conformational flexibility.

Table 1: Calculated Molecular Descriptors for this compound
DescriptorValue
Topological Polar Surface Area (TPSA)51.21 Ų
LogP (Octanol-Water Partition Coefficient)2.85
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds3

Basis Set Selection and Functional Comparison in DFT Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

For organic molecules containing heterocyclic and aromatic moieties, like this compound, the selection of an appropriate computational model is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals for such systems. reddit.com It provides a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netorientjchem.org Studies on similar furan derivatives and aromatic amines frequently employ the B3LYP functional to achieve results that are in good agreement with experimental data. researchgate.netmdpi.compku.edu.cn

The choice of basis set is equally important. A basis set is a set of functions used to create the molecular orbitals. For molecules of this type, Pople-style basis sets are commonly employed.

6-31G(d,p): This is a split-valence basis set that includes polarization functions on both heavy (d) and hydrogen (p) atoms. It is often considered a good starting point for geometry optimizations and provides a reasonable level of accuracy for many organic molecules. researchgate.net

6-311G(d,p): This is a triple-split valence basis set, offering more flexibility for the valence electrons and generally providing more accurate results than the 6-31G(d,p) basis set, albeit at a higher computational cost. researchgate.net

6-311+G(d,p) or 6-311++G(d,p): The addition of diffuse functions (indicated by "+" or "++") is important for systems with lone pairs, anions, or in calculations of properties like electron affinity and proton affinity. orientjchem.org Given the presence of nitrogen and oxygen atoms with lone pairs in this compound, the inclusion of diffuse functions can be beneficial for accurately describing its electronic properties.

A comparative analysis of different functionals and basis sets would typically be performed to benchmark computational results against experimental data if available. However, based on extensive literature for related compounds, a combination like B3LYP/6-311G(d,p) is expected to provide a robust and reliable theoretical model for investigating the properties of this compound. researchgate.netresearchgate.net

Table 2: Common Basis Sets and Functionals for DFT Analysis of Furan-Containing Aromatic Compounds
FunctionalBasis SetTypical Application
B3LYP6-31G(d,p)Initial geometry optimization, qualitative trend analysis. reddit.comresearchgate.net
B3LYP6-311G(d,p)Refined geometry, electronic properties, and vibrational analysis. researchgate.netresearchgate.net
B3LYP6-311++G(d,p)High-accuracy calculations, particularly for electronic properties involving lone pairs. orientjchem.org
M06-2Xdef2-TZVPAlternative functional for systems with non-covalent interactions. researchgate.net

Molecular Interaction Mechanisms and Biological Probe Applications

Role as a Biochemical Probe in Enzyme Studies

Beyond its potential as a therapeutic agent, 2-[(Furan-2-ylmethyl)amino]benzonitrile serves as a valuable biochemical probe for studying enzyme mechanisms. As an inhibitor of ENPP1, it can be used to investigate the enzyme's catalytic activity and its role in various physiological processes. nih.gov By blocking the active site, the compound allows researchers to study the consequences of ENPP1 inhibition in a controlled in vitro setting. This can help in understanding the enzyme's substrate specificity and the kinetics of the reactions it catalyzes. Its utility as a probe is underscored by its ability to help delineate the structural requirements for potent ENPP1 inhibition.

Elucidation of Cellular Pathway Modulation Mechanisms (Non-Clinical Focus)

In a non-clinical research context, this compound is instrumental in elucidating the modulation of cellular pathways. A primary example is its use in studying the ENPP1-STING (Stimulator of Interferon Genes) pathway. ENPP1 is known to hydrolyze 2'3'-cGAMP, a key signaling molecule that activates the STING pathway, leading to an innate immune response. nih.gov

Advanced Applications in Materials Science

Development of Novel Organic Materials

The development of novel organic materials often leverages molecules with specific structural features that can lead to desirable bulk properties. The structure of 2-[(Furan-2-ylmethyl)amino]benzonitrile, which combines an electron-rich furan (B31954) ring with the electron-withdrawing nitrile group on a benzene (B151609) ring, suggests it could be a building block for charge-transfer complexes or conjugated polymers. For instance, a patent for the production of 2-aminobenzonitrile (B23959) mentions its use in the manufacture of heat-resistant polymers. google.com However, no specific data on the performance or properties of polymers incorporating the this compound unit is available.

Exploration of Specific Electronic Properties

The electronic properties of organic molecules are of significant interest for applications in semiconductors, sensors, and light-emitting diodes. The electronic structure of 2-aminobenzonitrile and related compounds has been a subject of study, often employing quantum mechanical methods like Density Functional Theory (DFT) to analyze molecular orbitals. Such studies are foundational to predicting a compound's potential in electronic devices.

For this compound, the combination of the furan moiety, which is a known component in organic conductors, and the benzonitrile (B105546) structure could lead to interesting electronic behavior. Theoretical studies would be required to calculate its frontier molecular orbitals (HOMO and LUMO) and predict its charge transport capabilities. As of now, no such specific research has been published.

Potential in Non-Linear Optical (NLO) Materials Research

Non-linear optical (NLO) materials are crucial for technologies like optical switching and frequency conversion. The key to a molecule's NLO activity often lies in having a significant difference in electron density, typically achieved with electron-donating and electron-accepting groups connected by a π-conjugated system.

Research has shown that furan-based compounds can exhibit significant third-order NLO properties. researchgate.net Theoretical studies on furan homologues have also indicated their potential as second-order NLO materials. researchgate.net The structure of this compound possesses a potential intramolecular charge-transfer character from the furan ring (donor) to the nitrile group (acceptor) through the aminobenzyl linkage. This suggests that it could, in theory, possess NLO properties. However, without experimental validation or dedicated computational studies, this remains a hypothesis. A study on a furan-based organic crystal, 1-(furan-2-yl)-3-(3, 4, 5-trimethoxyphenyl) prop-2-en-1-one (FT3MP), demonstrated measurable nonlinear optical absorption and refraction, suggesting that furan derivatives are a promising class of materials for photonic applications. researchgate.net

Synthesis and Study of Analogues and Derivatives

Design Principles for Structural Analogues

The design of analogues of 2-[(Furan-2-ylmethyl)amino]benzonitrile is guided by established medicinal chemistry and materials science principles. The primary goal is to systematically modify the molecule's structure to enhance a desired property, such as biological potency or corrosion inhibition efficiency. Key strategies include:

Modification of the Benzonitrile (B105546) Ring: The benzonitrile group is a critical component. Substituents can be introduced onto this aromatic ring to modulate electronic properties, lipophilicity, and steric profile. For instance, in the development of adenosine (B11128) receptor antagonists, a methylbenzonitrile core was utilized, building upon structures known for high affinity. nih.gov The cyano (C≡N) group itself is a key feature, often acting as a hydrogen bond acceptor or a polar anchor.

Alteration of the Furan (B31954) Ring: The furan moiety is a common heterocyclic scaffold in bioactive compounds. researchgate.net Design principles often involve replacing the furan ring with other heterocycles (bioisosteric replacement), such as thiophene, pyrrole, or even non-aromatic rings, to investigate the role of the heteroatom and the ring's electronic nature. researchgate.netnih.gov Additionally, substituting the furan ring at its open positions can introduce new functional groups to probe specific interactions with biological targets or metal surfaces. researchgate.net

Variation of the Amine Linker: The secondary amine linker provides flexibility and a key hydrogen bond donor site. Analogues can be designed by N-alkylation (e.g., N-methylation) or by incorporating the nitrogen into a new heterocyclic system, such as a pyrrolidine (B122466) ring. nih.gov This alters the molecule's conformational freedom and basicity. For example, creating a phenyl amino thiazole (B1198619) (PAT) template by inserting an amino linkage between aromatic rings was a strategy to improve solubility and bioavailability in anticancer agents. nih.gov

Synthetic Approaches to Modified this compound Structures

The synthesis of derivatives and analogues relies on a range of modern organic chemistry reactions, starting from precursors like 2-aminobenzonitrile (B23959) and various furan derivatives. researchgate.net

Common synthetic strategies include:

Reductive Amination: A primary method for creating the core structure involves the condensation of 2-aminobenzonitrile with furfural (B47365) (furan-2-carbaldehyde), followed by the reduction of the resulting imine. This is a versatile approach that allows for the use of various substituted anilines and aldehydes to generate a library of analogues. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in creating more complex analogues.

Suzuki Coupling: This reaction can be used to attach aryl or heteroaryl groups to the benzonitrile or furan rings, starting from a halogenated precursor. For instance, a boronic acid pinacol (B44631) ester derivative of a benzonitrile can be coupled with a halogenated pyrimidine (B1678525) to construct a more elaborate core structure. nih.gov

Buchwald-Hartwig Amination: This is used to form the C-N bond, for example, by coupling a bromo-substituted phenyl-furan intermediate with an amine like pyrrolidine or piperidine (B6355638). nih.gov

Sonogashira Coupling: This reaction is employed to introduce alkyne functionalities, which can serve as handles for further diversification, such as in the synthesis of triazole-containing derivatives via click chemistry. nih.gov

One-Pot Multi-Component Reactions: To improve efficiency, one-pot procedures are often developed. For example, a domino reaction involving cyanamides, aryl boronic acids, and amines has been used to synthesize complex aminoquinazolines. mdpi.com

Modification of Precursors: The synthesis of diverse analogues often begins with the preparation of modified starting materials. 2-Aminobenzonitrile can be synthesized from 2-nitrobenzonitrile (B147312) via reduction using reagents like zinc dust in hydrochloric acid. google.com The furan component can be modified through various reactions; for example, 1,5-disubstituted tetrazoles can be generated from thiourea (B124793) precursors that contain a furan-2-ylmethyl moiety. nih.gov

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. By synthesizing a series of analogues and evaluating their performance in biological assays, researchers can identify the structural features that are essential for potency and selectivity.

One prominent example involves the development of small-molecule inhibitors for the ST2 (Stimulation-2) receptor, a target for treating graft-versus-host disease. nih.gov In a study of furanylmethylpyrrolidine-based inhibitors, SAR exploration revealed key insights:

Substitutions on the Phenyl Ring (B-ring): Introducing various groups at the 3- and 4-positions of the phenyl ring (analogous to the benzonitrile ring) significantly impacted inhibitory activity. Dimethylamine, pyrrolidine, and piperidine groups at either position improved the half-maximal inhibitory concentration (IC₅₀) by 2- to 3-fold compared to the unsubstituted parent compound. nih.gov Conversely, a carboxylic acid group was detrimental to activity. nih.gov

Role of the Furan: The furan ring was identified as a critical component for activity against certain biological targets. researchgate.net

Linker and Stereochemistry: The nature of the linker and the stereochemistry of chiral centers, when present, were also found to be important determinants of activity. nih.gov

The data from such studies allow for the rational design of next-generation compounds with improved properties.

Table 1: SAR Data for Furan-Based ST2 Inhibitors Data sourced from a study on furanylmethylpyrrolidine-based ST2 inhibitors, analogous to the this compound scaffold. nih.gov

Compound IDB-Ring SubstituentPositionIC₅₀ (µM) in AlphaLISA Assay
iST2-1H-17.5
3cDimethyl amine46.2
4aPyrrolidine47.3
4bPiperidine49.0
9bDimethyl amine36.8
4cPyrrolidine35.2
4dPiperidine36.5
10Carboxylic acid439.8

Derivatives in Corrosion Inhibition Research (Experimental and Theoretical)

Derivatives containing furan and benzonitrile motifs have been investigated as corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.netrsc.org The effectiveness of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This research combines experimental measurements with theoretical calculations to understand the inhibition mechanism at a molecular level.

Experimental Findings: Experimental studies typically involve electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. researchgate.netresearchgate.net

Inhibition Efficiency (IE): The IE of furan-based inhibitors increases with their concentration in the corrosive solution. researchgate.net For example, a study on bichalcophene compounds, including a bifuran derivative, showed high inhibition efficiencies for carbon steel in 1 M HCl. rsc.org The compound 6-[5-(thiophen-2-yl)furan-2-yl]nicotinamidine (MA-0940) exhibited an exceptional efficiency of 95% at a very low concentration of 18 µM. rsc.org

Adsorption Mechanism: These inhibitors typically adsorb onto the metal surface through a combination of physical (electrostatic) and chemical interactions. researchgate.net The adsorption process often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netrsc.org Potentiodynamic polarization studies indicate that these compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org

Table 2: Experimental Corrosion Inhibition Efficiency of Furan-Containing Derivatives on Steel in 1 M HCl Data sourced from studies on various furan derivatives. researchgate.netrsc.org

Inhibitor CompoundConcentration (M)Inhibition Efficiency (η%)Source
2-Furanmethanethiol (FMT)0.00594.54 researchgate.net
2-Furonitrile (FN)0.005(Lower than FMT) researchgate.net
6-[5-(thiophen-2-yl)furan-2-yl]nicotinamidine (MA-0940)1.8 x 10⁻⁵95 rsc.org
6-(2,2′-bifuran-5-yl)nicotinamidine (MA-0941)1.8 x 10⁻⁵(Lower than MA-0940) rsc.org
4-(2,2′-bifuran-5-yl)benzamidine (MA-0947)1.8 x 10⁻⁵(Lower than MA-0941) rsc.org

Theoretical Studies: Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provides deep insights into the inhibitor-metal interaction. researchgate.netrsc.org

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are key indicators of an inhibitor's potential. A high E_HOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal (chemisorption), while a low E_LUMO value indicates a capacity to accept electrons from the metal (back-bonding). researchgate.netresearchgate.net

Adsorption Sites: DFT calculations can identify the active sites in the molecule responsible for adsorption. Heteroatoms like nitrogen and oxygen, with their lone pairs of electrons, as well as the π-electrons of the aromatic furan and benzonitrile rings, are primary centers for interaction with the metal surface. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the adsorption of inhibitor molecules on the metal surface (e.g., Fe(110)), calculating binding energies. A more negative (stronger) binding energy correlates with more stable adsorption and higher inhibition efficiency, which generally aligns well with experimental results. rsc.org

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Methodologies

While classical methods for the synthesis of N-aryl aminobenzonitriles exist, future research will likely focus on developing more efficient, scalable, and versatile synthetic routes. The central C-N bond in 2-[(Furan-2-ylmethyl)amino]benzonitrile is a prime target for modern cross-coupling strategies.

Palladium- and Copper-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination and related palladium-catalyzed C-N cross-coupling reactions are fundamental tools for synthesizing arylamines. nih.govrsc.org Future work could optimize these reactions for this compound synthesis by exploring next-generation catalysts. Research into monoligated palladium(0) species, which are emerging as highly active catalytic intermediates, could lead to reactions with lower catalyst loadings and higher turnover numbers. acs.org While palladium has been dominant, copper-catalyzed C-N coupling reactions present a cost-effective and mechanistically distinct alternative worth exploring. researchgate.net

Photocatalytic C-N Bond Formation: A significant emerging area is the use of visible light photocatalysis to forge C-N bonds. thieme-connect.comrsc.org This methodology offers mild reaction conditions, avoiding the high temperatures often required in traditional metal catalysis. princeton.edu Future studies could develop a photocatalytic route by coupling 2-aminobenzonitrile (B23959) with a suitable furfuryl precursor, potentially using organic dyes or ruthenium/iridium complexes as photosensitizers. thieme-connect.comnih.gov

Continuous Flow Synthesis: For producing active pharmaceutical ingredients (APIs) and their intermediates, continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govchemicalindustryjournal.co.ukmdpi.com Developing a flow synthesis protocol for this compound would be a key step towards its potential large-scale application, allowing for the safe handling of reagents and the telescoping of multiple reaction steps without isolating intermediates. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Focus
Advanced Pd-Catalysis High efficiency, broad substrate scope, well-understood mechanisms. nih.gov Development of monoligated Pd(0) precatalysts for lower catalyst loading and improved atom economy. acs.org
Photoredox Catalysis Mild reaction conditions (ambient temperature, visible light), high selectivity, green approach. thieme-connect.comprinceton.edu Identification of optimal photocatalyst and reaction conditions for coupling aminobenzonitrile and furan (B31954) moieties.
Continuous Flow Improved safety, scalability, process control, and reduced waste. nih.govchemicalindustryjournal.co.uk Design and optimization of a multi-step flow reactor for continuous production from basic starting materials. rsc.org

Advanced Computational Modeling for Complex Systems

Computational chemistry provides powerful predictive tools to guide synthetic efforts and rationalize biological activity, saving significant time and resources.

Density Functional Theory (DFT) Studies: DFT is a highly effective method for investigating the electronic structure and reactivity of molecules. longdom.orgmdpi.com Future computational work on this compound would involve using DFT to calculate key properties such as its molecular orbital energies (HOMO-LUMO), electrostatic potential map, and dipole moment. nih.gov These calculations can predict the most likely sites for metabolic attack, inform on its stability, and help understand its interaction with biological targets at a quantum-mechanical level. nih.govresearchgate.net

Machine Learning for Target Prediction: A critical step in drug discovery is identifying a molecule's biological targets and potential off-targets. nih.govfrontiersin.org Advanced computational frameworks that use artificial intelligence and machine learning (AI/ML) can predict potential protein interactions for small molecules. mdpi.comaip.org By building a quantitative structure-activity relationship (QSAR) model for a library of this compound analogs, researchers could predict their bioactivity and prioritize the synthesis of the most promising candidates. These models can screen a compound against vast databases of protein structures to generate a probable interaction profile, highlighting potential therapeutic uses or toxicity concerns. nih.govnih.gov

Table 2: Illustrative Computational Parameters for Analog Design

Compound Analog Modification Predicted HOMO-LUMO Gap (eV) Predicted Binding Affinity (Target X)
Parent Compound None 4.85 -7.2 kcal/mol
Analog 1 5-Chloro on Furan 4.70 -7.8 kcal/mol
Analog 2 4-Fluoro on Benzonitrile (B105546) 4.95 -7.1 kcal/mol
Analog 3 Methyl on Amine Nitrogen 5.10 -6.5 kcal/mol

Integration with High-Throughput Screening for Chemical Libraries

Should computational modeling suggest potential bioactivity, particularly as a kinase inhibitor—a common target class for heterocyclic molecules—high-throughput screening (HTS) becomes essential. HTS allows for the rapid evaluation of a large library of chemical compounds against a specific biological target. wiley.com

Library Synthesis and Screening: A focused chemical library would be synthesized based on the this compound scaffold. Variations would include substitutions on both the furan and benzene (B151609) rings to explore the structure-activity relationship (SAR). This library would then be subjected to HTS against a panel of protein kinases, which are attractive targets for drug development. nih.gov

Assay Development: Modern HTS assays for kinase inhibitors are often based on the detection of adenosine (B11128) diphosphate (B83284) (ADP), a universal product of kinase reactions. nih.gov Luminescence-based platforms like the ADP-Glo™ assay are highly sensitive and suitable for HTS, capable of measuring kinase activity even at low substrate conversion rates and high ATP concentrations. promega.com An alternative is the development of fluorescence-based assays that can provide a cost-effective platform for large-scale screening. nih.gov Importantly, initial biochemical hits should be validated in cell-based assays to confirm their activity in a more physiologically relevant environment, which can help eliminate compounds that have poor cell permeability or are rapidly metabolized. reactionbiology.com This approach can also help identify drug resistance mutations early in the discovery process. nih.gov

Table 3: Hypothetical High-Throughput Screening Cascade

Stage Assay Type Purpose Example Metric
Primary Screen Biochemical ADP-Glo™ promega.com Identify initial hits from a large library against a target kinase. % Inhibition at 10 µM
Dose-Response Biochemical ADP-Glo™ promega.com Determine the potency of primary hits. IC₅₀ Value
Selectivity Panel Biochemical Kinase Panel Assess the selectivity of potent hits against a panel of related kinases. IC₅₀ values for >50 kinases
Cellular Assay Cellular Phosphorylation Assay reactionbiology.com Confirm target engagement and efficacy in a cellular context. Cellular IC₅₀ Value

Development of Supramolecular Assemblies

The structural features of this compound, specifically the nitrile group and the aromatic furan ring, make it an interesting candidate for research in supramolecular chemistry.

Nitrile-Mediated Interactions: The nitrile group is a powerful hydrogen bond acceptor and its strong dipole can participate in various non-covalent interactions. nih.gov Research could investigate the formation of supramolecular structures through antiparallel nitrile-nitrile interactions or hydrogen bonding with complementary functional groups. researchgate.net These interactions could be used to direct the self-assembly of the molecule into well-defined architectures like layers or 3D networks.

Functional Materials: The furan moiety is known to participate in reversible Diels-Alder reactions, a cornerstone of self-healing materials. nih.gov Future research could explore the incorporation of this compound as a building block into polymers. By reacting the furan group with a bismaleimide, a thermally reversible cross-linked network could be created, leading to materials with remendable properties. Furthermore, the nitrile group can be chemically modified post-assembly, a strategy known as "click reactivity," to rapidly diversify the functionality of the resulting supramolecular structure. nih.gov

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles is crucial for modern chemical synthesis to reduce environmental impact and improve safety.

Alternative Solvents and Catalysts: Future synthetic routes for this compound should prioritize the use of greener solvents over traditional volatile organic compounds. A promising approach involves the use of recyclable ionic liquids, which can act as both the solvent and catalyst. rsc.orgnih.gov For instance, a one-pot synthesis could be designed where an ionic liquid facilitates the reaction and then allows for simple phase separation to recover both the product and the ionic liquid for reuse. nih.gov

Energy-Efficient Methodologies: Photocatalysis is inherently a green methodology as it often uses visible light as an energy source at ambient temperatures, reducing the energy consumption associated with heating reactions. rsc.orgacs.org Similarly, flow chemistry can contribute to greener processes by improving energy efficiency and minimizing waste streams compared to large-scale batch reactors. nih.govresearchgate.net The combination of photocatalysis within a flow reactor represents a state-of-the-art approach for sustainable chemical manufacturing. mdpi.com

Table 4: Green Chemistry Evaluation of a Potential Synthetic Route

Green Chemistry Principle Traditional Approach (e.g., Buchwald-Hartwig) Proposed Green Approach (e.g., Photocatalysis in Flow)
Solvent Toluene, Dioxane (Petroleum-based, toxic) Ethanol, Acetonitrile (Greener options) or Ionic Liquid (Recyclable). nih.govacs.org
Catalyst Palladium/phosphine complexes (Heavy metal, toxic ligands). nih.gov Organic dye or Earth-abundant metal catalyst (Lower toxicity).
Energy Input High temperature (80-120 °C) Ambient temperature, visible light. nih.gov
Waste Generation Stoichiometric base, metal waste, solvent waste. Potentially catalyst-free, reduced byproducts. acs.org
Atom Economy Moderate Potentially higher due to fewer protecting groups/reagents.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-[(Furan-2-ylmethyl)amino]benzonitrile, and how do reaction conditions impact yield?

  • Methodology :

  • Route 1 : React 2-aminobenzonitrile with furan-2-ylmethanol derivatives under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) .

  • Route 2 : Microwave-assisted synthesis using ethyl 2-((furan-2-ylmethyl)amino)acetate and i-Pr₂NEt in acetonitrile at 120°C, achieving yields up to 83% .

  • Route 3 : Solid-phase synthesis with iSnAP resin, yielding 33% via stepwise coupling of 4-formylbenzonitrile and furan-2-ylmethylamine .

  • Key Factors : Solvent polarity (e.g., acetonitrile vs. DMF), temperature, and catalyst choice significantly influence regioselectivity and yield. Lower yields (22–33%) in solid-phase methods suggest challenges in steric accessibility .

    • Data Table :
MethodCatalyst/SolventTemperatureYieldReference
Reductive AminationNaBH₃CN/DMFRT~50%
Microwave-Assistedi-Pr₂NEt/CH₃CN120°C83%
Solid-Phase SynthesisiSnAP Resin80°C33%

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR :

  • ¹H NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 4.3 ppm (–CH₂–NH–), and δ 6.2–6.5 ppm (furan protons) confirm connectivity .
  • ¹³C NMR : Signals at ~120 ppm (C≡N) and 110–150 ppm (aromatic/furan carbons) .
    • HR-MS : Exact mass (m/z) calculated for C₁₂H₁₁N₂O: 199.0871; observed deviations < 2 ppm validate purity .
    • IR : Stretching bands at ~2220 cm⁻¹ (C≡N) and 1600 cm⁻¹ (C–N amine) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during the synthesis of this compound?

  • Steric Effects : Bulky substituents on the benzonitrile ring (e.g., methoxy or halogen groups) hinder nucleophilic attack at the ortho position, favoring para-substitution in related compounds .
  • Electronic Effects : Electron-withdrawing groups (e.g., –C≡N) deactivate the benzene ring, directing the amine group to less hindered positions. Computational studies (DFT) on analogous systems show higher activation barriers for ortho-substitution .
  • Contradictions : reports higher yields for para-substituted derivatives, while highlights steric challenges in solid-phase synthesis, suggesting trade-offs between electronic and steric control .

Q. How can computational modeling optimize reaction pathways for this compound?

  • Cheminformatic Tools :

  • DFT Calculations : Predict transition-state energies for amine coupling steps, identifying optimal solvent-catalyst pairs .
  • Molecular Docking : Screen for potential bioactivity (e.g., antimicrobial targets like Mycobacterium tuberculosis enoyl-ACP reductase) using PubChem-derived analogs .
    • Machine Learning : Train models on reaction databases (e.g., PubChem) to predict feasible routes and byproducts .

Q. What structural features of this compound contribute to its biological activity?

  • Antimicrobial Activity : The furan ring’s oxygen atom enables hydrogen bonding with bacterial enzymes, while the nitrile group enhances membrane permeability. In vitro studies on analogs show MIC values of 12.5 µg/mL against E. coli .
  • Corrosion Inhibition : The –NH– group chelates metal ions (e.g., Fe²⁺), forming protective films on steel surfaces. Electrochemical impedance spectroscopy (EIS) data for HABN-3 (a derivative) show 92% efficiency in 1M HCl .

Q. What are the stability and handling protocols for this compound under laboratory conditions?

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the nitrile group. Avoid exposure to moisture or strong acids .
  • Decomposition Risks : Thermal degradation above 150°C releases toxic HCN; use fume hoods during high-temperature reactions .
  • First Aid : For skin contact, wash with 10% NaHCO₃ solution; for inhalation, administer oxygen therapy .

Contradictions and Open Questions

  • Yield Discrepancies : Microwave-assisted synthesis (83% yield) outperforms solid-phase methods (33%), suggesting scalability trade-offs .
  • Biological Data Gaps : While analogs show antitubcular activity, no direct toxicity data exists for this compound, necessitating in vivo studies .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.